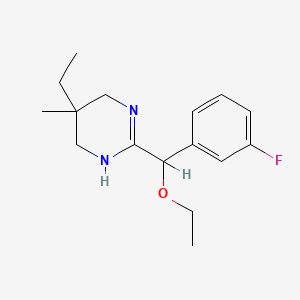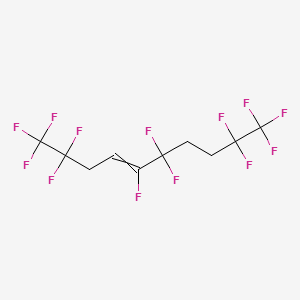
Agn-PC-0jstov
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0jstov is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0jstov involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its specific reaction conditions:
Template Method: Requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: Involves the use of an electrochemical cell to deposit the compound.
Wet Chemical Method: Utilizes chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: Involves the reduction of metal precursors in a polyol medium.
Industrial Production Methods
Industrial production of this compound typically employs the wet chemical method due to its scalability and cost-effectiveness. This method allows for the production of large quantities of the compound under controlled conditions, ensuring consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0jstov undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or hydrogen gas.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Applications De Recherche Scientifique
Agn-PC-0jstov has a wide range of scientific research applications :
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Employed in biological assays and imaging techniques for its unique optical properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and antimicrobial activity.
Industry: Utilized in the production of electronic devices, sensors, and other advanced materials.
Mécanisme D'action
The mechanism of action of Agn-PC-0jstov involves its interaction with molecular targets and pathways . The compound exerts its effects through:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulates various biochemical pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Agn-PC-0jstov is unique compared to other similar compounds due to its specific properties and applications . Some similar compounds include:
Silver Nanoparticles (AgNPs): Known for their antimicrobial properties and used in various medical and industrial applications.
Didecyl Dimethyl Ammonium Chloride: Used as a disinfectant and antiseptic.
Magnesium Sulfate: Employed in medical treatments and as a drying agent in chemical reactions.
This compound stands out due to its versatility and potential for use in a wide range of scientific and industrial applications.
Propriétés
Numéro CAS |
40723-77-1 |
|---|---|
Formule moléculaire |
C10H7F13 |
Poids moléculaire |
374.14 g/mol |
Nom IUPAC |
1,1,1,2,2,5,6,6,9,9,10,10,10-tridecafluorodec-4-ene |
InChI |
InChI=1S/C10H7F13/c11-5(1-2-7(14,15)9(18,19)20)6(12,13)3-4-8(16,17)10(21,22)23/h1H,2-4H2 |
Clé InChI |
KSLRYYWXEBMBOP-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(F)(F)F)(F)F)C(C(=CCC(C(F)(F)F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
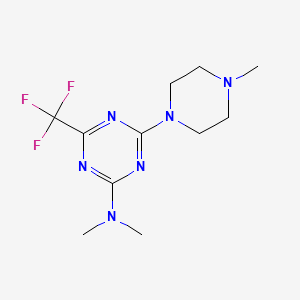

![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
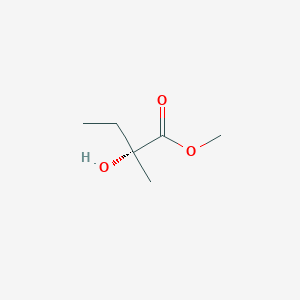
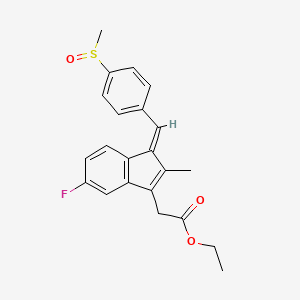
![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)
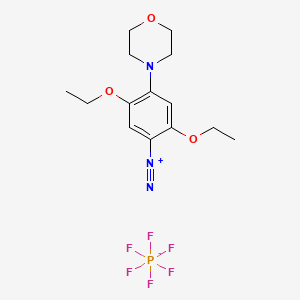

![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
